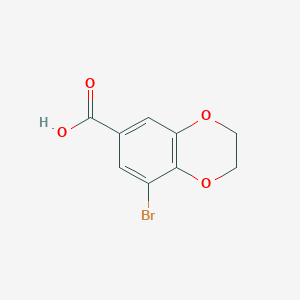

(R)-1-(naphthalen-1-yl)ethanamine (R)-2-hydroxy-2-phenylacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

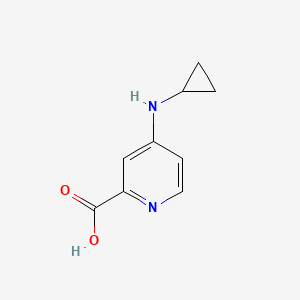

“®-1-(naphthalen-1-yl)ethanamine” is a chiral amine compound . It is used in chiral synthesis in organic reactions, including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins . It is also used as a chiral auxiliary and as a precatalyst in organic synthesis.

Synthesis Analysis

The synthesis of “®-1-(naphthalen-1-yl)ethanamine” can be achieved via several methods, including the reductive amination of α-naphthylacetic acid, the reduction of α-naphthyl acetonitrile, or the reaction of 1-bromo-1-(naphthalen-1-yl)ethane with ammonia gas.Molecular Structure Analysis

The molecular formula of “®-1-(naphthalen-1-yl)ethanamine” is C12H13N . The compound exhibits optical activity and exists in an S and R configuration.Chemical Reactions Analysis

“®-1-(naphthalen-1-yl)ethanamine” is used in chiral synthesis in organic reactions, including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins .Physical And Chemical Properties Analysis

“®-1-(naphthalen-1-yl)ethanamine” is a liquid with a density of 1.067 g/mL at 20 °C . It has a refractive index of 1.623 and a boiling point of 153 °C/11 mmHg .科学的研究の応用

Efficient Synthesis of 1-(Naphthalen-1-yl)ethanamine :

- The compound has been synthesized efficiently, showcasing its utility as a key intermediate in the synthesis of cinacalcet hydrochloride, a drug used for treating secondary hyperparathyroidism (Mathad et al., 2011).

Role in Synthesizing Aloe Vera Compounds :

- It's also involved in the isolation of new compounds from Aloe vera, like a triglucosylated naphthalene derivative, which, however, did not show significant BACE inhibitory activity (Yang et al., 2010).

Application in Fluorescent Logic Gates :

- A naphthalene-thiophene hybrid molecule, derived from this compound, acts as a fluorescent AND logic gate with Zn2+ and OAc- ions, showing potential for intracellular Zn2+ detection (Karak et al., 2013).

Inhibitory Effects on Human Colonic Motility :

- Studies suggest its derivatives may influence human colonic motility, hinting at potential gastrointestinal applications (Bardou et al., 1998).

Use in Chiral Compound Synthesis :

- The compound is also useful in synthesizing optically active imine dopants with large helical twisting power, crucial in the field of liquid crystal technology (Fukuda et al., 2007).

Involvement in Circular Dichroism Studies :

- Its structures in HgX2 complexes significantly influence circular dichroism spectra, showing relevance in the study of molecular interactions (Ikeda et al., 2013).

Synthesis of Chiral Unsymmetrical Ligands :

- It is used in the enantioselective synthesis of P,N-ligands, indicating its importance in catalysis and synthesis of asymmetric compounds (Liu et al., 2009).

Development of Antifungal Agents :

- It's a precursor in synthesizing novel antifungal compounds effective against pathogens like Cryptococcus neoformans and Trichophyton species (Thvedt et al., 2013).

Synthesis of β-Adrenergic Receptor Blocker Precursors :

- Its derivatives are significant in the biocatalytic synthesis of β-adrenergic receptor blocker precursors, showcasing its relevance in medicinal chemistry (Taşdemir et al., 2020).

Safety And Hazards

特性

IUPAC Name |

(2R)-2-hydroxy-2-phenylacetic acid;(1R)-1-naphthalen-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.C8H8O3/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;9-7(8(10)11)6-4-2-1-3-5-6/h2-9H,13H2,1H3;1-5,7,9H,(H,10,11)/t9-;7-/m11/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCYIEFSGVSKJB-XPNWLKPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N.C1=CC=C(C=C1)C(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N.C1=CC=C(C=C1)[C@H](C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(naphthalen-1-yl)ethanamine (R)-2-hydroxy-2-phenylacetate | |

CAS RN |

1073144-62-3 |

Source

|

| Record name | Benzeneacetic acid, α-hydroxy-, (αR)-, compd. with (αR)-α-methyl-1-naphthalenemethanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073144-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-(1-Naphthyl)ethylamine (R)-Mandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile](/img/structure/B1373471.png)

![4-[(4-Bromophenyl)methoxy]phenol](/img/structure/B1373481.png)

![4-[Butyl(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373483.png)

![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373484.png)